molecular formula C23H18O6 B2384472 Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate CAS No. 374712-00-2

Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate

Cat. No.: B2384472
CAS No.: 374712-00-2
M. Wt: 390.391
InChI Key: SATARCXMFIJUBO-UHFFFAOYSA-N
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Description

Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 8-methyl-2-oxo-4-phenylchromen-7-yl with furan-2-carboxylic acid under specific conditions. The reaction is often catalyzed by acids or bases and requires controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and research.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate involves its interaction with various molecular targets and pathways. The chromen ring system is known to interact with enzymes and receptors in the body, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-oxotetrahydrofuran-2-carboxylate
  • Methyl 5-(methoxymethyl)furan-2-carboxylate
  • 8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate

Uniqueness

Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate is unique due to its specific structure, which combines the chromen ring with a furan-2-carboxylate moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O6/c1-14-19(27-13-16-8-10-20(28-16)23(25)26-2)11-9-17-18(12-21(24)29-22(14)17)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATARCXMFIJUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(O4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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